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Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective non-
covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in various
signaling pathways of immune cells, BTK is a significant therapeutic target for allergic and
autoimmune diseases.[3][4] Sofnobrutinib is designed to bind reversibly to BTK, offering a
distinct profile compared to covalent BTK inhibitors and potentially reducing safety concerns
associated with irreversible binding. This guide provides a comprehensive overview of the in
vitro characterization of Sofnobrutinib, detailing its mechanism of action, inhibitory activity,
and the experimental protocols used for its evaluation.

Mechanism of Action and Selectivity

Sofnobrutinib is a non-covalent BTK inhibitor that preferentially binds to the unactivated
(inactive) conformation of the BTK protein.[1][4] This selective binding to the inactive state can
contribute to its high selectivity and may help overcome certain resistance mechanisms
associated with inhibitors targeting the active state.[1]

BTK is a crucial kinase in the B-cell antigen receptor (BCR) signaling pathway, which is
essential for B-cell development and activation.[1][4] It also plays a vital role in Fc epsilon
receptor (FceR) signaling in mast cells and basophils, regulating the release of inflammatory
mediators like histamine.[1][4] Furthermore, BTK is involved in Fc gamma receptor (FcyR)
signaling in myeloid cells, which leads to the production of inflammatory cytokines such as IL-6
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and TNF-a.[4] By inhibiting BTK, Sofnobrutinib effectively modulates these key immune cell
activation pathways.[1]

In vitro kinase profiling has demonstrated that Sofnobrutinib is an extremely selective inhibitor.
[4] In a panel of 312 kinases, it only inhibited two other kinases at a concentration of 0.3 uM,
suggesting a low potential for off-target effects.[5]

BTK Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell
receptor (BCR) and Fc epsilon receptor (FceRl) signaling pathways. Upon receptor activation,
BTK is activated and subsequently phosphorylates downstream substrates like PLCy2, leading
to a cascade of events including calcium mobilization and activation of transcription factors,
ultimately resulting in immune cell activation, proliferation, and cytokine release. Sofnobrutinib
acts by inhibiting the kinase activity of BTK, thereby blocking these downstream signaling
events.
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Caption: Simplified BTK signaling in B-cells and mast cells/basophils.
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Quantitative Data Summary

The inhibitory activity of Sofnobrutinib has been quantified through various in vitro assays.
The data is summarized in the tables below.

Table 1: Biochemical Inhibition of BTK

This table presents the half-maximal inhibitory concentration (IC50) of Sofnobrutinib against
both the activated and unactivated forms of the BTK enzyme.

Inhibitor BTK Conformation IC50 (nM)
Sofnobrutinib Activated (A) 3.4[1]
Sofnobrutinib Unactivated (U) 0.3[1]

Table 2: Cellular Inhibition of Immune Cell Activation

This table shows the IC50 values for Sofnobrutinib in ex vivo whole blood assays, measuring
the inhibition of basophil and B-cell activation.

Parameter

Assay IC50 (ng/mL) Study Part
Measured
) o ) Single Ascending
Basophil Activation CD63 Upregulation 54.06[2][3][6][7]
Dose (SAD)
) o ) Multiple Ascending
Basophil Activation CD63 Upregulation 57.01[2][31[6][7]
Dose (MAD)
SAD & MAD
B-Cell Activation CD69 Upregulation 187.21[2][3][6][7] ]
Combined

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro
characterization data. The following sections describe the protocols for key experiments.
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Protocol 1: Kinase Inhibition Assay (General)

Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on

the target enzyme. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy

Transfer) or ADP-Glo are commonly employed.[1]

Objective: To measure the IC50 of Sofnobrutinib against purified BTK protein.

Materials:

Purified recombinant BTK enzyme (activated and unactivated forms)

Kinase buffer (e.g., 40mM Tris, 20mM MgCI2, 0.1mg/ml BSA, 2mM MnCI2, 50uM DTT)[8]
ATP

Substrate (e.g., poly(Glu, Tyr) peptide)

Sofnobrutinib (serially diluted)

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

Microplates (e.g., 384-well low volume)

Procedure:

Prepare serial dilutions of Sofnobrutinib in kinase buffer.

In a microplate, add the BTK enzyme, substrate, and Sofnobrutinib solution (or vehicle
control).

Initiate the kinase reaction by adding ATP.
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method. For the
ADP-Glo assay, this involves: a. Adding ADP-Glo™ Reagent to deplete the remaining ATP. b.
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then
drives a luciferase reaction.
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e Measure the luminescent signal, which correlates with kinase activity.

o Plot the percentage of inhibition against the logarithm of Sofnobrutinib concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Ex Vivo Basophil and B-Cell Activation
Assays

These assays measure the functional consequence of BTK inhibition in a physiologically
relevant context using whole blood from healthy subjects.[6]

Objective: To evaluate the pharmacodynamic effect of Sofnobrutinib by measuring the
inhibition of basophil and B-cell activation.

Materials:

» Freshly collected heparinized whole blood
o Basophil activator: anti-IgE antibody

o B-cell activator: anti-lgD antibody

» Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD63 for basophils,
CD69 for B-cells)

o RBC lysis buffer

e Flow cytometer

Procedure:

¢ Aliguot whole blood samples into tubes.

o Add the appropriate activator (anti-lgE for basophil activation, anti-IlgD for B-cell activation) to
the blood samples.

e |ncubate at 37°C to stimulate the cells.
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o Stop the stimulation by placing the tubes on ice.

e Add a cocktail of fluorochrome-conjugated antibodies to identify the cell population of interest
and the activation marker (e.g., anti-CD63 for basophils, anti-CD69 for B-cells).

 Incubate in the dark at 4°C.

e Lyse red blood cells using a lysis buffer.

e Wash and resuspend the remaining white blood cells in buffer.
e Acquire data on a flow cytometer.

e Analyze the data by gating on the specific cell population and quantifying the expression of
the activation marker (e.g., percentage of CD63-positive basophils).

The level of inhibition is calculated relative to the baseline (pre-dose) activation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an ex vivo whole blood activation assay
used to characterize Sofnobrutinib’'s pharmacodynamic effects.
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Caption: Workflow for ex vivo basophil or B-cell activation assay.
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Resistance Mechanisms

While Sofnobrutinib is designed to be effective against BTK C481S mutations that confer
resistance to covalent inhibitors, the development of resistance to non-covalent BTK inhibitors
is an area of ongoing research.[9] Potential mechanisms of acquired resistance can include on-
target BTK mutations outside of the C481 residue or mutations in downstream signaling
molecules like Phospholipase C gamma 2 (PLCy2) that allow the pathway to bypass BTK
inhibition.[9]

Conclusion

The in vitro characterization of Sofnobrutinib demonstrates it to be a highly selective, non-
covalent inhibitor of BTK with potent activity against both the enzyme and cellular signaling
pathways.[1][4] It preferentially binds to the unactivated conformation of BTK and effectively
suppresses B-cell and basophil activation in ex vivo assays.[1][3][7] These findings, supported
by detailed experimental protocols, establish a strong preclinical basis for the continued
development of Sofnobrutinib as a therapeutic agent for allergic and autoimmune diseases.[3]

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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